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Introduction
The spin state of a transition metal ion, such as iron, is a fundamental electronic property that

dictates its magnetic, spectroscopic, and reactive characteristics. In iron coordination

complexes, the spin state can be modulated by external stimuli like temperature, pressure, or,

significantly, by the coordination of ligands.[1] Carbon monoxide (CO), a diatomic molecule of

significant biological and chemical relevance, is a potent modulator of the spin state in iron

complexes. Due to its strong-field ligand nature, CO coordination almost invariably induces a

transition to a low-spin (LS) state.[2] This phenomenon is central to the function and inhibition

of heme proteins, the design of novel catalysts, and the development of molecular sensors.[3]

[4]

This technical guide provides a comprehensive overview of the principles, experimental

characterization, and quantitative analysis of spin state changes in iron complexes upon the

binding of carbon monoxide. It details the theoretical underpinnings, summarizes key

experimental data, and outlines the methodologies used to probe these transitions.

Theoretical Background: d-Orbital Splitting and
Ligand Field Theory
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The spin state of an iron center is determined by the arrangement of its d-electrons. In an

octahedral ligand field, the five degenerate d-orbitals split into two sets: the lower-energy t₂g

orbitals (dxy, dxz, dyz) and the higher-energy eg* orbitals (dz², dx²-y²). For an iron(II) center (a

d⁶ system), there are two possible ground-state electron configurations.

High-Spin (HS) State: When the ligand field splitting energy (Δo) is smaller than the spin-

pairing energy (P), electrons will occupy the higher-energy eg* orbitals before pairing in the

t₂g orbitals, maximizing spin multiplicity. This results in a t₂g⁴eg*² configuration with four

unpaired electrons (S=2).

Low-Spin (LS) State: When Δo is larger than P, it is energetically more favorable for

electrons to pair in the lower-energy t₂g orbitals. This leads to a t₂g⁶eg*⁰ configuration with

no unpaired electrons (S=0), resulting in a diamagnetic state.[5]

Carbon monoxide is a strong π-acceptor ligand, which creates a large ligand field splitting (Δo).

Consequently, upon coordination to an iron(II) center, it typically forces a transition from a high-

spin or intermediate-spin state to a low-spin state.[6]

Free Fe(II) ion

Degenerate d-orbitals

t2g (↑↓ ↑ ↑)

 Ligand
Field 

t2g (↑↓ ↑↓ ↑↓)

 Ligand
Field eg* (↑ ↑)

 Δo < P
eg* ( )

 Δo > P

Δo (small) Δo (large)

Click to download full resolution via product page

d-orbital splitting in octahedral Fe(II) complexes.
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The Mechanism of CO-Induced Spin State Change
The binding of CO to a five-coordinate, high-spin Fe(II) complex, such as deoxy-myoglobin, is a

classic example of a coordination-induced spin state change. The initial complex is typically in

a quintet (S=2) ground state. Upon CO binding, the iron center becomes six-coordinate, and

the electronic configuration changes to a singlet (S=0) low-spin state.[7][8] This transition is

spin-forbidden and involves crossing potential energy surfaces.[9] Density functional theory

(DFT) calculations have shown that the recombination pathway for CO involves direct

recombination from the S=2 state, which is a significantly slower process compared to the

binding of other diatomic molecules like NO and O₂.[7][10] This spin-forbidden transition

contributes to the kinetic barrier for CO binding and dissociation in heme proteins.[9]
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Logical pathway for CO-induced spin state transition.
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Experimental Protocols for Characterizing Spin
States
A variety of physical methods are employed to detect and monitor spin state transitions. The

profound changes in magnetic, structural, and spectroscopic properties between high-spin and

low-spin states allow for robust characterization.[5]

Magnetic Susceptibility Measurements
This is a primary method for determining the number of unpaired electrons in a complex.[5] The

transition from a paramagnetic HS state (S=2 for Fe(II)) to a diamagnetic LS state (S=0) results

in a drastic change in magnetic susceptibility.[5]

Methodology (SQUID Magnetometry):

A polycrystalline sample of the iron complex is placed in a gelatin capsule or other suitable

sample holder.

The sample is placed within a Superconducting Quantum Interference Device (SQUID)

magnetometer.

The magnetic moment is measured over a range of temperatures (e.g., 2 K to 300 K)

under a constant applied DC magnetic field (e.g., 1000 Oe).[11][12]

The process is repeated after exposing the sample to a CO atmosphere to form the

carbonyl complex.

The molar magnetic susceptibility (χM) is determined, and the effective magnetic moment

(μeff) or the product χMT is plotted against temperature to observe the spin transition.[12]

For an Fe(II) complex, a transition from a χMT value of ~3.0-4.0 cm³ K/mol (HS) to ~0 cm³

K/mol (LS) is expected.[11]

Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a powerful tool for probing the oxidation and spin states of

iron. The isomer shift (δ) and quadrupole splitting (ΔEQ) are highly sensitive to the electron
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density and symmetry at the iron nucleus, which differ significantly between HS and LS states.

[5]

Methodology:

The solid-state iron complex sample is mounted in a cryostat. For CO adducts, the

complex is often prepared in situ by exposing the precursor to CO gas and then freezing

to trap the state.

A ⁵⁷Co source provides the γ-radiation. The spectrometer measures the resonant

absorption of this radiation by the ⁵⁷Fe nuclei in the sample.[13]

Spectra are recorded at various temperatures (e.g., 77 K and 295 K) to confirm the spin

state.[13]

The resulting spectrum is fitted to Lorentzian lines to extract the isomer shift (δ) and

quadrupole splitting (ΔEQ) values.[13]

Typical values for Fe(II) HS complexes show a large δ (~0.6–1.2 mm/s) and a large ΔEQ

(~1.5–3.0 mm/s), while Fe(II) LS complexes exhibit a smaller δ (~0.2–0.5 mm/s) and a

smaller ΔEQ (~0–1.0 mm/s).[5][11]

UV-Visible (UV-Vis) Spectroscopy
The electronic transitions in iron complexes, particularly the metal-to-ligand charge transfer

(MLCT) bands, are sensitive to the spin state. Spin crossover can be monitored by observing

changes in the position and intensity of these bands with temperature or upon ligand binding.

[14][15]

Methodology:

A solution of the iron complex is prepared in a suitable solvent (e.g., CH₃CN, CH₂Cl₂).[15]

The solution is placed in a cuvette within a UV-Vis spectrophotometer equipped with a

variable-temperature cell holder.

An initial spectrum is recorded at a starting temperature.
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The solution is saturated with CO gas by bubbling it through the cuvette.

Spectra are recorded at various temperatures to monitor the transition. The presence of

clear isosbestic points indicates an equilibrium between two distinct species (e.g., the HS

and LS states).[15]
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General experimental workflow for studying CO binding.

Quantitative Data Summary
The coordination of CO to iron(II) complexes leads to measurable changes in magnetic and

spectroscopic parameters. The following tables summarize representative data from the

literature for heme and non-heme iron complexes.
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Table 1: Magnetic Susceptibility Data
Complex

Initial State
(S)

Final State
(S)

μeff (Initial)
[B.M.]

μeff (Final)
[B.M.]

Ref.

Deoxy-

Myoglobin

(Fe(II))

HS (2) LS (0) ~5.0 - 5.5
Diamagnetic

(~0)
[8]

[Fe(TPP)] HS (2) LS (0) ~4.8
Diamagnetic

(~0)
[16]

LcFe(II)X HS (2) LS (0) ~4.9
Diamagnetic

(~0)
[11]

(TPP =

tetraphenylpo

rphyrin, Lc =

bulky β-

diketiminate

ligand)

Table 2: Mössbauer Spectroscopy Data (Fe(II)
Complexes at ~77 K)

Complex Spin State δ (mm/s) ΔEQ (mm/s) Ref.

Deoxy-Myoglobin HS (S=2) ~0.92 ~2.23 General

Carboxy-

Myoglobin
LS (S=0) ~0.26 ~0.36 General

[Fe(phen)₂(NCS)

₂] (HS)
HS (S=2) ~1.00 ~3.00 [5]

[Fe(phen)₂(NCS)

₂] (LS)
LS (S=0) ~0.35 ~0.20 [5]

Fe(CO)₅ LS (S=0) ~0.16 ~2.57 [17]

(phen = 1,10-

phenanthroline)
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Table 3: Infrared Spectroscopy Data for Fe(II)-CO
Adducts

Complex ν(CO) (cm⁻¹) Comments Ref.

Fe(TPP)(CO) ~1966 Monocarbonyl adduct [18]

(ⁱPr-DAB)FeI₂(CO)₂ 2036, 2002
cis-dicarbonyl

arrangement
[18]

Fe(CO)₅ 2022, 1991 Terminal CO stretches [17]

(DAB =

diazabutadiene

ligand)

Conclusion
The coordination of carbon monoxide to iron complexes is a powerful method for inducing a

spin state change, typically from a high-spin to a low-spin configuration. This transition is a

direct consequence of the strong ligand field imposed by CO, which makes spin-pairing in the

lower-energy t₂g orbitals energetically favorable. This fundamental process is critical in diverse

fields, from understanding the mechanism of CO poisoning in biological systems to designing

advanced materials with switchable magnetic and optical properties. The characterization of

these spin state changes relies on a suite of complementary experimental techniques,

including magnetic susceptibility measurements, Mössbauer spectroscopy, and UV-Vis

spectroscopy, which together provide a detailed picture of the electronic and structural

transformations that occur upon CO binding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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